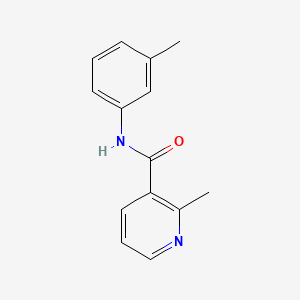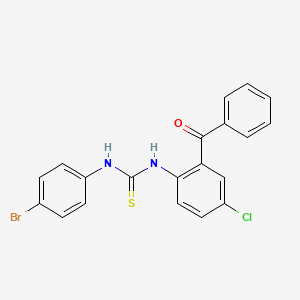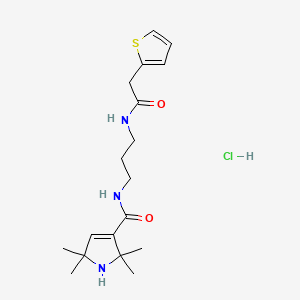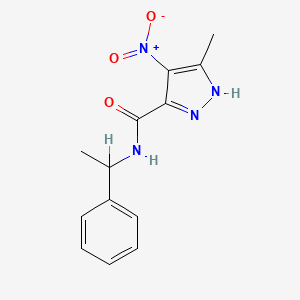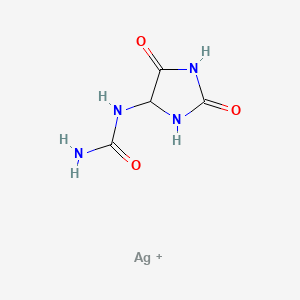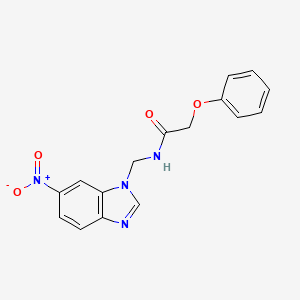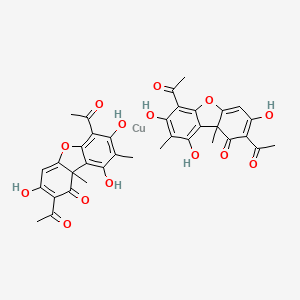
Bis(2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bH)-dibenzofurandionato-O2,O3)copper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-(2,6-Diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bh)-dibenzofurandionato-o2,o3)copper: is a complex organic compound that features a copper ion coordinated with two ligands of 2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bh)-dibenzofurandione
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis-(2,6-Diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bh)-dibenzofurandionato-o2,o3)copper typically involves the reaction of copper salts with 2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bh)-dibenzofurandione under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure the stability of the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis-(2,6-Diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bh)-dibenzofurandionato-o2,o3)copper can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of copper.
Reduction: Reduction reactions can convert the copper ion to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the ligands coordinated to the copper ion are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of copper complexes, while reduction reactions may produce lower oxidation states. Substitution reactions result in new copper complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Bis-(2,6-Diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bh)-dibenzofurandionato-o2,o3)copper has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent, given the known biological activity of copper complexes.
Industry: It may be used in the development of new materials with specific electronic or catalytic properties.
Wirkmechanismus
The mechanism of action of bis-(2,6-Diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bh)-dibenzofurandionato-o2,o3)copper involves the interaction of the copper ion with various molecular targets. The copper ion can participate in redox reactions, facilitating electron transfer processes. The ligands coordinated to the copper ion can also influence its reactivity and interaction with other molecules. The specific pathways involved depend on the context in which the compound is used, such as catalysis or biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzo[b,d]furan-1,3(2H,9bH)-dione: This compound is structurally similar but lacks the copper ion.
Copper(II) acetylacetonate: Another copper complex with different ligands, used in similar applications.
Copper(II) sulfate: A common copper compound with different chemical properties and applications.
Uniqueness
The uniqueness of bis-(2,6-Diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bh)-dibenzofurandionato-o2,o3)copper lies in its specific ligand structure, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise control over copper’s reactivity and coordination environment .
Eigenschaften
CAS-Nummer |
94246-73-8 |
|---|---|
Molekularformel |
C36H32CuO14 |
Molekulargewicht |
752.2 g/mol |
IUPAC-Name |
copper;2,6-diacetyl-3,7,9-trihydroxy-8,9b-dimethyldibenzofuran-1-one |
InChI |
InChI=1S/2C18H16O7.Cu/c2*1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24;/h2*5,21-23H,1-4H3; |
InChI-Schlüssel |
BTVYZMGEOXXCMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O.CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O.[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


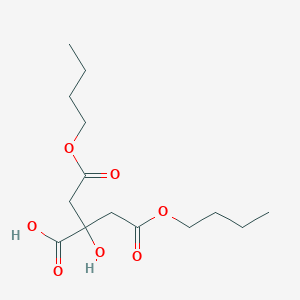
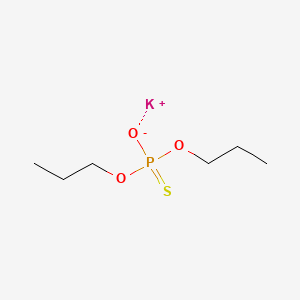
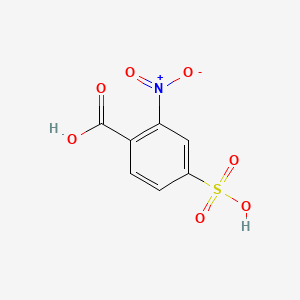

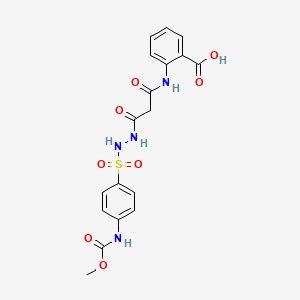
![1,1'-[[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]imino]diethylene]dipyridinium dichloride](/img/structure/B12705061.png)
